molecular formula C21H19NO3 B4263155 5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4263155
M. Wt: 333.4 g/mol
InChI Key: FNMSIFCKCNDAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a chemical compound with the molecular formula C21H19NO3 and a molecular weight of 333.38 g/mol This compound is known for its unique structure, which includes a quinolinone core substituted with methoxy groups and a naphthyl group

Preparation Methods

The synthesis of 5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

5,7-DIMETHOXY-4-(NAPHTHALEN-1-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,7-dimethoxy-4-naphthalen-1-yl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-14-10-18-21(19(11-14)25-2)17(12-20(23)22-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-11,17H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMSIFCKCNDAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC=CC4=CC=CC=C43)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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